methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylbenzyl positions, using reagents like halides or amines.
Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various ring structures
Scientific Research Applications
Methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of complex organic molecules
Mechanism of Action
The mechanism of action of methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- 8-{(2Z)-2-[1-(4-METHOXYPHENYL)ETHYLIDENE]HYDRAZINO}-1,3-DIMETHYL-7-(4-METHYLBENZYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- (2Z)-2-{[3-(4-NITROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-6-PHENYL-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C32H27N3O5S |
---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
methyl (2Z)-5-(4-methoxyphenyl)-7-methyl-2-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C32H27N3O5S/c1-18-9-11-20(12-10-18)17-34-24-8-6-5-7-23(24)26(29(34)36)28-30(37)35-27(21-13-15-22(39-3)16-14-21)25(31(38)40-4)19(2)33-32(35)41-28/h5-16,27H,17H2,1-4H3/b28-26- |
InChI Key |
FYNVKMAQEJSRTM-SGEDCAFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=C/4\C(=O)N5C(C(=C(N=C5S4)C)C(=O)OC)C6=CC=C(C=C6)OC)/C2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C4C(=O)N5C(C(=C(N=C5S4)C)C(=O)OC)C6=CC=C(C=C6)OC)C2=O |
Origin of Product |
United States |
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